REACTION_CXSMILES
|
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].CN(C=O)C.[CH3:11][O:12][CH2:13][CH2:14][C:15]1[S:16][CH:17]=[CH:18][C:19]=1[CH3:20]>>[CH3:11][O:12][CH2:13][CH2:14][C:15]1[S:16][C:17]([S:1]([Cl:5])(=[O:3])=[O:2])=[CH:18][C:19]=1[CH3:20]
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COCCC=1SC=CC1C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
the melt was further stirred for 45 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
resulting in the formation of a white solid
|
Type
|
ADDITION
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Details
|
Crushed ice was added
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Type
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EXTRACTION
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Details
|
the reaction mixture was extracted with ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate. dihydrate)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified over silica gel (ethyl acetate/ n-heptane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COCCC1=C(C=C(S1)S(=O)(=O)Cl)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |